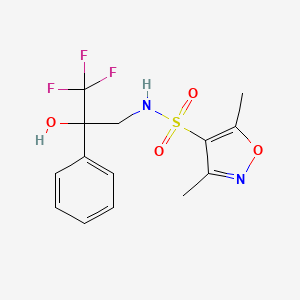
3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)isoxazole-4-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)isoxazole-4-sulfonamide” is an organic compound containing several functional groups. These include an isoxazole ring, a sulfonamide group, a trifluoro group, and a phenyl group. The presence of these groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The isoxazole ring, for example, is a five-membered ring with two non-adjacent nitrogen atoms. The trifluoro group would add electronegativity to the molecule, potentially affecting its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the trifluoro group could increase its lipophilicity, affecting its solubility and distribution in biological systems .Scientific Research Applications
Environmental Presence and Removal Techniques
Sulfamethoxazole, a sulfonamide, has been identified as a persistent organic pollutant arising from the pharmaceutical industry. Its occurrence in various environmental matrices highlights the need for effective removal technologies. Techniques like adsorption, Fenton/photo-Fenton processes, electrochemical oxidation, and photocatalytic degradation have been explored for their efficacy in removing sulfamethoxazole from aqueous solutions. These methods leverage the formation of strong chemical interactions and catalytic degradation to achieve removal, emphasizing the importance of sustainable technology development and the role of nanocomposites and polymers in enhancing removal efficiency (Prasannamedha & Senthil Kumar, 2020).
Medicinal Applications and Chemical Characteristics
Sulfonamide compounds, including various inhibitors and antibacterial agents, have been a focal point of research due to their significant therapeutic applications. These compounds play crucial roles in treating bacterial infections and are investigated for their potential in addressing conditions like cancer, glaucoma, inflammation, and dandruff. The structural features of sulfonamides, such as the presence of a sulfonamide group, contribute to their broad spectrum of biological activities and underscore their importance in drug development and medicinal chemistry (Gulcin & Taslimi, 2018); (Carta, Scozzafava, & Supuran, 2012).
Environmental Degradation and Health Impacts
The degradation of polyfluoroalkyl chemicals, including those containing sulfonamide groups, into persistent and toxic perfluoroalkyl acids in the environment raises concerns about their health impacts. The study of microbial degradation pathways and the fate of these compounds in environmental matrices are crucial for assessing their potential risks and formulating strategies for their management and removal (Liu & Mejia Avendaño, 2013).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)-1,2-oxazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15F3N2O4S/c1-9-12(10(2)23-19-9)24(21,22)18-8-13(20,14(15,16)17)11-6-4-3-5-7-11/h3-7,18,20H,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTKZXZWSGKYKIC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)S(=O)(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-dimethyl-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)isoxazole-4-sulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(7-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-3-yl)phenyl)acetamide](/img/structure/B2852893.png)
![(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)(naphthalen-1-yl)methanone](/img/structure/B2852894.png)
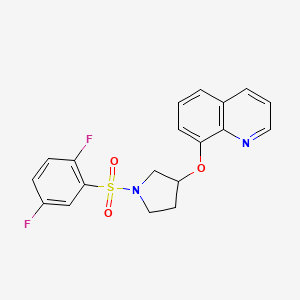
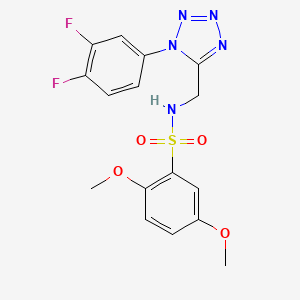
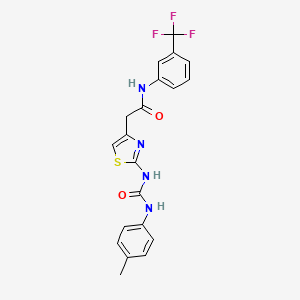
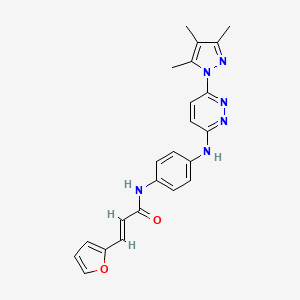
![2-[1-[(2,5-Dimethylphenyl)methyl]indol-3-yl]sulfanyl-1-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2852903.png)
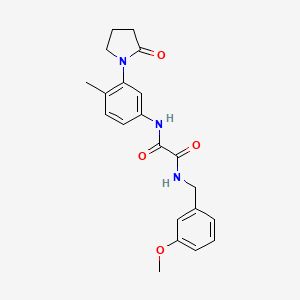
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-((3-chlorobenzyl)thio)-6-oxo-1,6-dihydropyrimidin-4-yl)acetamide](/img/structure/B2852905.png)
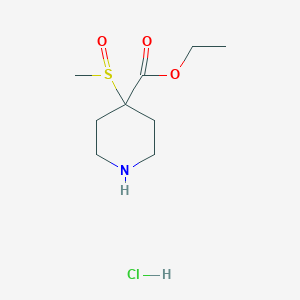
![2-(4-{3-Methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine](/img/structure/B2852911.png)
![N-{[5-(4-fluorophenyl)-4-isoxazolyl]methyl}-2-(1H-indol-3-yl)acetamide](/img/structure/B2852912.png)
![N-[cyano(2,4-difluorophenyl)methyl]-1,2-dimethyl-1H-1,3-benzodiazole-5-carboxamide](/img/structure/B2852913.png)
![ethyl 3-ethyl-5-({[4-(trifluoromethyl)benzyl]amino}sulfonyl)-1H-pyrazole-4-carboxylate](/img/structure/B2852916.png)